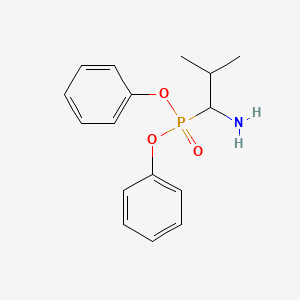

Diphenyl (1-amino-2-methylpropyl)phosphonate

CAS No.: 73270-42-5

Cat. No.: VC19345186

Molecular Formula: C16H20NO3P

Molecular Weight: 305.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73270-42-5 |

|---|---|

| Molecular Formula | C16H20NO3P |

| Molecular Weight | 305.31 g/mol |

| IUPAC Name | 1-diphenoxyphosphoryl-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3 |

| Standard InChI Key | OFQJMBVXCZFBPC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Diphenyl (1-amino-2-methylpropyl)phosphonate, also known as 1-diphenoxyphosphoryl-2-methylpropan-1-amine, belongs to the phosphonate class of organophosphorus compounds. Its IUPAC name reflects the presence of a phosphonate ester group (-PO(OPh)₂) attached to a 2-methylpropylamine backbone. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀NO₃P | |

| Molecular Weight | 305.31 g/mol | |

| CAS Registry Number | 73270-42-5 | |

| Synonyms | 1-Diphenoxyphosphoryl-2-methylpropan-1-amine |

The amino group at the β-position introduces basicity, enabling interactions with acidic residues in enzyme active sites . The diphenoxy groups enhance lipid solubility, potentially influencing membrane permeability.

Structural Analogues and Comparisons

Phosphonate esters with structural similarities include Diphenyl (2-methylpropyl)phosphonate (CAS 190962-81-3), which lacks the amino group . This difference significantly alters reactivity: the amino group in Diphenyl (1-amino-2-methylpropyl)phosphonate facilitates hydrogen bonding and covalent interactions with biological targets .

Synthesis and Modification Strategies

General Phosphonate Synthesis Pathways

While the exact synthesis route for Diphenyl (1-amino-2-methylpropyl)phosphonate remains undocumented, analogous phosphonates are typically synthesized via:

-

Amidoalkylation Reactions: Combining aldehydes, amines, and phosphites in acetic acid or dichloromethane with catalysts like copper triflate .

-

Swern Oxidation: Used to convert alcohols to aldehydes, as seen in the synthesis of related phosphinate esters .

For example, the synthesis of furin-targeting phosphonate probes involves:

-

Swern oxidation of 4-amino-1-butanol to yield an aldehyde intermediate .

-

Reaction with dichlorophenylphosphine and benzyl carbamate to form a phosphinate scaffold .

-

Guanidinylation using 1,3-di-Boc-2-methylisothiourea to introduce arginine-like side chains .

Key Synthetic Challenges

-

Protecting Group Management: Removal of phthaloyl (Phth) or carboxybenzyl (Cbz) groups without hydrolyzing phosphonate esters requires careful optimization (e.g., using HBr–AcOH instead of hydrogenation) .

-

Steric Hindrance: The branched 2-methylpropyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

Biochemical and Pharmacological Relevance

Enzyme Inhibition Mechanisms

Diphenyl (1-amino-2-methylpropyl)phosphonate acts as a covalent inhibitor of serine proteases by mimicking tetrahedral transition states. Key interactions include:

-

Phosphonate-Zinc Chelation: The phosphonate group coordinates active-site zinc ions in metalloproteases, stabilizing inhibitor-enzyme complexes .

-

Active-Site Serine Targeting: The electrophilic phosphorus atom undergoes nucleophilic attack by the catalytic serine residue, forming a stable adduct .

Studies on furin (a proprotein convertase) demonstrate that phosphonate probes with arginine side chains achieve sub-micromolar IC₅₀ values, highlighting the importance of the amino group for potency .

Structure-Activity Relationships (SAR)

-

Amino Group Positioning: The 1-amino-2-methylpropyl configuration optimizes binding to the S1 pocket of furin, which prefers basic residues .

-

Diphenoxy vs. Diethyl Esters: Diphenoxy esters enhance reactivity compared to diethyl analogues, likely due to increased electrophilicity of the phosphorus atom .

Applications in Chemical Biology and Drug Discovery

Activity-Based Probes (ABPs)

Diphenyl (1-amino-2-methylpropyl)phosphonate derivatives serve as ABPs for profiling protease activity in complex biological systems . For example:

-

Furin ABPs: Conjugating the phosphonate warhead to hexynoyl-Arg-Val-Arg peptides enables fluorescent labeling of furin in cellular assays .

-

Selectivity Profiling: Modifying the P1 side chain (e.g., arginine vs. lysine) tunes selectivity across proprotein convertase subtypes .

Future Research Directions

Optimization of Pharmacokinetic Properties

-

Prodrug Development: Masking the phosphonate group as ester prodrugs could improve oral bioavailability .

-

Nanoparticle Delivery: Encapsulation in lipid nanoparticles may enhance tissue targeting and reduce off-site reactivity .

Expanding Target Profiles

-

Non-Protease Targets: Screening against kinases or phosphatases could reveal novel applications.

-

Materials Science: Phosphonate-metal chelates may serve as catalysts or coatings for biomedical devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume